INDO 1

描述

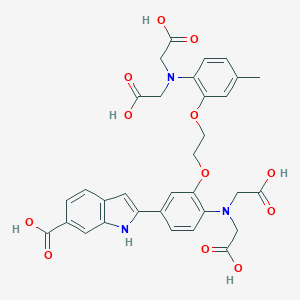

structure given in first source

Structure

2D Structure

属性

IUPAC Name |

2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O12/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHAQOBUZCQMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242202 | |

| Record name | Indo-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96314-96-4 | |

| Record name | 2-[4-[Bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indo-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indo-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18RMK75W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

INDO-1: A Comprehensive Technical Guide to its Mechanism of Action for Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of INDO-1, a ratiometric fluorescent indicator widely used for the detection and quantification of intracellular calcium. This document details its spectral properties, provides standardized experimental protocols, and illustrates key concepts with diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

INDO-1 is a UV-excitable, ratiometric fluorescent dye that chelates calcium ions (Ca²⁺). Its fundamental principle of action lies in the significant spectral shift it undergoes upon binding to Ca²⁺. When excited by ultraviolet light (approximately 330-350 nm), INDO-1 exhibits a dual-emission spectrum. In its calcium-free state, the dye fluoresces maximally at a longer wavelength, around 475-485 nm.[1][2][3][4][5] Upon binding to Ca²⁺, the emission maximum shifts to a shorter wavelength, approximately 400-410 nm.[1][2][3][4][5]

This ratiometric property is a key advantage of INDO-1. By measuring the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm), one can obtain an accurate and quantitative measure of the intracellular calcium concentration.[1] This ratiometric measurement minimizes the influence of experimental variables such as dye concentration, photobleaching, and cell thickness, leading to more robust and reproducible results.[1]

To facilitate its entry into live cells, INDO-1 is commonly used in its acetoxymethyl (AM) ester form, INDO-1 AM.[6][7] This lipophilic version can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant INDO-1 in the cytoplasm where it can bind to calcium.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of INDO-1, compiled from various sources.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~330-350 nm | Single excitation for both Ca²⁺-bound and Ca²⁺-free forms.[1][2][8] |

| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | [1][2][3][4][5] |

| Emission Wavelength (λem) - Ca²⁺-bound | ~400-410 nm | [1][2][3][4][5] |

| Dissociation Constant (Kd) | ~230-250 nM | In aqueous solutions.[5][9][10] The apparent Kd in the cellular environment can be higher, around 844 nM.[11] |

| Extinction Coefficient (ε) | ~33,000 M⁻¹cm⁻¹ | For both Ca²⁺-bound and Ca²⁺-free forms.[9] |

Experimental Protocols

Preparation of INDO-1 AM Stock Solution

A stock solution of INDO-1 AM is typically prepared in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1 to 5 mM.[4][9][12]

Methodology:

-

Bring the vial of INDO-1 AM powder and anhydrous DMSO to room temperature.

-

Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 1 mM stock solution, add 100 µL of DMSO to 100 µg of INDO-1 AM).

-

Vortex the solution thoroughly until the INDO-1 AM is completely dissolved.

-

Store the stock solution in small aliquots, desiccated and protected from light at -20°C. Stock solutions are typically stable for several months under these conditions.[9][12]

Cell Loading with INDO-1 AM

The following is a generalized protocol for loading cells with INDO-1 AM. Optimal conditions, particularly the final dye concentration and incubation time, may vary depending on the cell type and should be determined empirically.[6]

Reagents and Materials:

-

Cells in suspension or adherent culture

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or RPMI) with calcium and magnesium

-

INDO-1 AM stock solution (1-5 mM in DMSO)

-

Pluronic® F-127 (20% solution in DMSO, optional)

-

Probenecid (optional, to prevent dye leakage)

Methodology:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a physiological buffer. For adherent cells, they can be loaded directly on coverslips.

-

Prepare the loading buffer. Dilute the INDO-1 AM stock solution into the physiological buffer to a final concentration typically ranging from 1 to 10 µM.[12][13][14]

-

(Optional) To aid in the dispersion of the nonpolar INDO-1 AM in the aqueous loading buffer, an equal volume of 20% Pluronic® F-127 can be mixed with the INDO-1 AM stock solution before dilution.[4][7]

-

(Optional) To reduce the leakage of the de-esterified INDO-1 from the cells, the organic anion transport inhibitor probenecid can be added to the loading and analysis buffers at a final concentration of 1-2.5 mM.[4][15]

-

Add the loading buffer to the cell suspension and incubate for 15-60 minutes at 37°C, protected from light.[4][12]

-

After incubation, wash the cells once or twice with a fresh physiological buffer to remove any extracellular dye.

-

Resuspend the cells in the analysis buffer. For some cell types, a further incubation period of 30-60 minutes at room temperature or 37°C may be beneficial to allow for complete de-esterification of the AM moieties.[12]

-

Keep the cells protected from light until analysis.

Ratiometric Measurement of Intracellular Calcium

The ratiometric measurement of intracellular calcium using INDO-1 is most commonly performed using flow cytometry or fluorescence microscopy.

Instrumentation:

-

A flow cytometer or fluorescence microscope equipped with a UV excitation source (e.g., 355 nm laser).[12][13]

-

Emission filters centered around 405 nm (for Ca²⁺-bound INDO-1) and 485 nm (for Ca²⁺-free INDO-1).[1][12]

Methodology:

-

Equilibrate the loaded cells at 37°C for approximately 10 minutes before data acquisition.[13]

-

Excite the cells with UV light.

-

Simultaneously measure the fluorescence emission at approximately 405 nm and 485 nm.

-

Calculate the ratio of the fluorescence intensity at the shorter wavelength to that at the longer wavelength (e.g., F₄₀₅/F₄₈₅).

-

This ratio is directly proportional to the intracellular calcium concentration. For quantitative analysis, calibration curves can be generated using calcium ionophores (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax) and a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).[6]

Visualizations

References

- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Indo-1 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abpbio.com [abpbio.com]

- 5. Indo-1 AM | AAT Bioquest [aatbio.com]

- 6. bu.edu [bu.edu]

- 7. biotium.com [biotium.com]

- 8. Spectrum [Indo-1] | AAT Bioquest [aatbio.com]

- 9. biotium.com [biotium.com]

- 10. Indo-1 AM, fluorescent Ca2+ indicator (CAS 112926-02-0) | Abcam [abcam.com]

- 11. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indo-1 AM [bdbiosciences.com]

- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 14. researchgate.net [researchgate.net]

- 15. docs.aatbio.com [docs.aatbio.com]

The Spectral Properties of Indo-1: An In-depth Technical Guide for Researchers

Indo-1 is a highly sensitive and widely utilized ratiometric fluorescent indicator for the measurement of intracellular calcium concentrations. Developed by Roger Tsien and colleagues in 1985, Indo-1 has become an indispensable tool in cellular biology, neuroscience, and drug discovery, particularly in applications such as flow cytometry. Its unique spectral properties, which exhibit a distinct shift in emission wavelength upon binding to calcium, allow for precise and reproducible quantification of intracellular calcium dynamics. This guide provides a comprehensive overview of the spectral characteristics of Indo-1, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Spectral and Photophysical Properties

Indo-1 is a UV-excitable dye that displays a dual-emission spectrum, which changes in response to calcium binding. When excited at approximately 350 nm, the emission maximum of calcium-free Indo-1 is around 475 nm, while the emission of calcium-bound Indo-1 is blue-shifted to about 400 nm.[1][2] This ratiometric nature, where the ratio of the fluorescence intensities at two different emission wavelengths is used to determine the calcium concentration, minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectral and photophysical properties of the Indo-1 calcium indicator.

| Property | Value |

| Excitation Wavelength (λex) | ~330-350 nm |

| Emission Wavelength (λem) of Ca2+-free Indo-1 | ~475 nm |

| Emission Wavelength (λem) of Ca2+-bound Indo-1 | ~400 nm |

| Dissociation Constant (Kd) for Ca2+ | ~230 nM |

| Molar Extinction Coefficient (ε) at ~330 nm | ~33,000 M-1cm-1 |

| Quantum Yield (Φ) of Ca2+-free Indo-1 | Not consistently reported |

| Quantum Yield (Φ) of Ca2+-bound Indo-1 | Not consistently reported |

Table 1: Core Spectral and Photophysical Properties of Indo-1.

| Form | Excitation Max (nm) | Emission Max (nm) |

| Ca2+-free | ~346 | ~475 |

| Ca2+-bound | ~330 | ~401 |

Table 2: Excitation and Emission Maxima of Indo-1. [3]

Principles of Ratiometric Calcium Measurement with Indo-1

The ratiometric measurement of intracellular calcium with Indo-1 relies on the differential emission of the dye in its free and calcium-bound states. By calculating the ratio of the fluorescence intensity at the emission maximum of the bound form (around 400 nm) to the intensity at the emission maximum of the free form (around 475 nm), a quantitative measure of the intracellular calcium concentration can be obtained. This ratio is largely independent of the dye concentration, path length, and excitation intensity, thus providing a more robust measurement compared to single-wavelength indicators.

The relationship between the fluorescence ratio and the intracellular calcium concentration is described by the Grynkiewicz equation:

[Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree at λ2 / Fbound at λ2)

Where:

-

[Ca2+] is the intracellular calcium concentration.

-

Kd is the dissociation constant of Indo-1 for calcium.

-

R is the measured ratio of fluorescence intensities at the two emission wavelengths.

-

Rmin is the ratio in the absence of calcium.

-

Rmax is the ratio at saturating calcium concentrations.

-

Ffree at λ2 / Fbound at λ2 is the ratio of the fluorescence intensities of the calcium-free and calcium-bound forms at the second emission wavelength (the denominator wavelength).

Experimental Protocols

Cell Loading with Indo-1 AM

The acetoxymethyl (AM) ester form of Indo-1 is cell-permeable and is commonly used for loading the dye into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable form of Indo-1 in the cytoplasm.

Materials:

-

Indo-1 AM (stock solution in anhydrous DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fetal Bovine Serum (FBS)

-

Probenecid (optional, to prevent dye leakage)

Procedure:

-

Prepare a 1 mM stock solution of Indo-1 AM in anhydrous DMSO.

-

For a typical loading concentration of 1-5 µM, dilute the Indo-1 AM stock solution in a physiological buffer such as HBSS. To aid in the dispersion of the dye, it is recommended to first mix the Indo-1 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the loading buffer.

-

Resuspend the cells in the loading buffer containing Indo-1 AM at a concentration of approximately 1 x 10^6 cells/mL.

-

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature may need to be determined empirically for different cell types.

-

After incubation, wash the cells twice with warm HBSS to remove extracellular dye.

-

Resuspend the cells in fresh HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Indo-1 AM.

-

If dye leakage is a concern, probenecid can be included in the loading and final suspension buffers at a concentration of 1-2.5 mM.

In Situ Calibration of Intracellular Indo-1

To accurately determine the intracellular calcium concentration using the Grynkiewicz equation, it is necessary to determine the Rmin and Rmax values within the experimental system. This is typically achieved by treating the cells with ionophores to manipulate the intracellular calcium concentration.

Materials:

-

Indo-1 loaded cells

-

Calcium-free buffer (e.g., HBSS with EGTA)

-

High calcium buffer (e.g., HBSS with excess CaCl2)

-

Ionomycin (a calcium ionophore)

-

EGTA (a calcium chelator)

Procedure:

-

Baseline Measurement: Record the baseline fluorescence ratio (R) of the Indo-1 loaded cells in a normal physiological buffer.

-

Rmin Determination: Perfuse the cells with a calcium-free buffer containing a low concentration of ionomycin (e.g., 1-5 µM) and a calcium chelator such as EGTA (e.g., 5-10 mM). This will deplete intracellular calcium and allow for the measurement of the minimum fluorescence ratio (Rmin).

-

Rmax Determination: Wash out the calcium-free buffer and perfuse the cells with a high calcium buffer containing ionomycin. This will saturate the intracellular Indo-1 with calcium, allowing for the measurement of the maximum fluorescence ratio (Rmax).

-

Use the determined Rmin and Rmax values in the Grynkiewicz equation to calculate the intracellular calcium concentration from the experimentally measured fluorescence ratios.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows where Indo-1 is a valuable tool.

Caption: T-Cell Receptor (TCR) Signaling Pathway Leading to Calcium Mobilization.

Caption: Experimental Workflow for Intracellular Calcium Measurement using Indo-1.

Conclusion

Indo-1 remains a cornerstone for the quantitative measurement of intracellular calcium, particularly in high-throughput applications like flow cytometry. Its ratiometric properties provide a robust and reliable method for monitoring calcium signaling dynamics in a wide range of biological systems. By understanding its core spectral properties and adhering to well-established experimental protocols, researchers can effectively leverage Indo-1 to unravel the complex roles of calcium in cellular function and disease.

References

An In-depth Technical Guide to INDO-1: Excitation, Emission, and Application in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent calcium indicator, INDO-1, detailing its spectral properties, methodologies for its application, and its role in elucidating calcium signaling pathways. The ratiometric nature of INDO-1 makes it a powerful tool for the quantitative measurement of intracellular calcium concentrations, offering robust and reproducible data critical for research in cellular physiology and drug discovery.

Core Principles of INDO-1 Fluorescence

INDO-1 is a ratiometric calcium indicator, meaning that it exhibits a shift in its fluorescence emission spectrum upon binding to Ca²⁺. This spectral shift allows for the determination of intracellular Ca²⁺ concentration by calculating the ratio of fluorescence intensities at two different wavelengths. This ratiometric measurement is a key advantage, as it minimizes the effects of common experimental variables such as uneven dye loading, photobleaching, and variations in cell thickness.

Upon excitation with ultraviolet (UV) light, typically around 350 nm, the emission maximum of INDO-1 shifts from approximately 475-485 nm in its Ca²⁺-free state to about 400-410 nm when saturated with Ca²⁺.[1][2][3] This significant spectral shift provides a large dynamic range for measuring calcium concentrations.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative properties of INDO-1, providing essential data for experimental design and analysis.

Table 1: Spectral Properties of INDO-1

| Property | Ca²⁺-Free INDO-1 | Ca²⁺-Bound INDO-1 | Notes |

| Excitation Maximum (λex) | ~349 nm[4] | ~330-331 nm[4][5] | A single excitation wavelength around 350 nm is typically used.[2] |

| Emission Maximum (λem) | ~475-485 nm[1][2][3] | ~400-410 nm[1][3] | The ratio of these two emission intensities is used to determine [Ca²⁺]. |

| Molar Extinction Coefficient (ε) | 38,000 cm⁻¹M⁻¹ (at 349 nm) | 33,000 cm⁻¹M⁻¹ (at 330 nm) | Data for the related indicator Mag-Indo 1, often used as a proxy. |

| Quantum Yield (Φ) | ~0.38[6] | ~0.56[6] | Indicates the efficiency of fluorescence. |

Table 2: Dissociation Constants (Kd) of INDO-1 for Calcium

| Condition | Dissociation Constant (Kd) | Cell Type / Notes |

| In Vitro | 230 nM[5][7][8] | Measured in a buffered solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).[7] |

| In Situ | 844 nM[7] | Rabbit cardiac myocyte.[7] |

| In Situ | Varies | Can be influenced by the intracellular environment, including protein binding.[7] |

Experimental Protocols

Accurate measurement of intracellular calcium using INDO-1 requires careful cell loading, calibration, and data acquisition. The following are detailed methodologies for key experimental procedures.

Cell Loading with INDO-1 AM

The acetoxymethyl (AM) ester form of INDO-1 is used for loading the dye into live cells. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of INDO-1 in the cytoplasm.[4][9]

Materials:

-

INDO-1 AM (e.g., Molecular Probes I-1223)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid dispersion)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or cell culture medium)

Procedure:

-

Prepare INDO-1 AM Stock Solution: Dissolve INDO-1 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated and protected from light at -20°C.[10]

-

Prepare Loading Buffer: On the day of the experiment, dilute the INDO-1 AM stock solution into the desired physiological buffer to a final loading concentration of 1-10 µM.[10] To prevent aggregation, Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.

-

Cell Incubation:

-

For adherent cells, replace the culture medium with the loading buffer.

-

For suspension cells, pellet the cells and resuspend them in the loading buffer.

-

-

Incubate: Incubate the cells for 15-60 minutes at 37°C, protected from light.[10] The optimal loading time and concentration should be determined empirically for each cell type.

-

Wash: After incubation, wash the cells twice with fresh, warm physiological buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh medium to allow for complete hydrolysis of the AM esters by intracellular esterases.[9]

In Situ Calibration of INDO-1 (Determination of Rmin and Rmax)

To convert the fluorescence ratio to an absolute calcium concentration, it is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is typically achieved using a calcium ionophore like ionomycin to manipulate intracellular calcium levels.[11]

Materials:

-

INDO-1 loaded cells

-

Calcium-free buffer (e.g., HBSS with EGTA)

-

High-calcium buffer (e.g., HBSS with 5-10 mM CaCl₂)

-

Ionomycin stock solution (in DMSO)

-

EGTA stock solution

Procedure:

-

Baseline Measurement: Record the baseline fluorescence ratio of the INDO-1 loaded cells in a normal physiological buffer.

-

Rmin Determination: Perfuse the cells with a calcium-free buffer containing a low concentration of ionomycin (e.g., 1-5 µM) and a calcium chelator like EGTA. This will deplete intracellular calcium, and the resulting stable, low fluorescence ratio is Rmin.[11]

-

Rmax Determination: Wash out the Rmin solution and perfuse the cells with a high-calcium buffer containing ionomycin. This will saturate the intracellular INDO-1 with calcium, and the resulting stable, high fluorescence ratio is Rmax.[11]

Calculation of Intracellular Calcium Concentration

The intracellular free calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation:[5][11]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of INDO-1 for Ca²⁺.

-

R is the measured fluorescence ratio (Intensity at ~405 nm / Intensity at ~485 nm).

-

Rmin is the minimum fluorescence ratio (in zero Ca²⁺).

-

Rmax is the maximum fluorescence ratio (in saturating Ca²⁺).

-

Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength (~485 nm) for the Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) forms of the indicator. This factor is determined during calibration.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the core principles and workflows associated with the use of INDO-1.

Caption: Spectral shift of INDO-1 upon calcium binding.

Caption: Workflow for loading cells with INDO-1 AM.

Application in Signaling Pathway Analysis

INDO-1 is extensively used to study signaling pathways where intracellular calcium acts as a second messenger. A prominent example is the analysis of T-cell activation.

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), causing the release of Ca²⁺ from intracellular stores. This initial rise in cytosolic Ca²⁺ is then sustained by the opening of store-operated calcium (SOC) channels, such as CRAC channels, in the plasma membrane, leading to Ca²⁺ influx from the extracellular space. INDO-1 is instrumental in monitoring these dynamic changes in intracellular Ca²⁺ concentration, providing insights into the kinetics and magnitude of T-cell activation.[12]

Caption: Simplified T-cell activation signaling pathway leading to an increase in intracellular calcium.

References

- 1. med.nyu.edu [med.nyu.edu]

- 2. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - RU [thermofisher.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 10. Indo-1 AM [bdbiosciences.com]

- 11. benchchem.com [benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to INDO-1 Ratiometric Measurements

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of INDO-1, a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium ([Ca²⁺]i). We will delve into the core principles of INDO-1, detail experimental protocols, present key quantitative data in a structured format, and illustrate relevant cellular processes with diagrams.

Core Principles of INDO-1 Ratiometric Measurements

INDO-1 is a UV light-excitable calcium indicator that exhibits a spectral shift upon binding to Ca²⁺.[1][2] This ratiometric property is a significant advantage as it allows for the accurate determination of [Ca²⁺]i, largely independent of variations in dye concentration, cell thickness, photobleaching, and dye leakage.[3]

The acetoxymethyl (AM) ester form of INDO-1 (INDO-1 AM) is cell-permeant and readily loads into live cells.[1][4] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of INDO-1 in the cytoplasm.[4]

Upon excitation with UV light (around 350 nm), the fluorescence emission of INDO-1 shifts from approximately 475-510 nm in its Ca²⁺-free state to around 400-420 nm when bound to Ca²⁺.[1][2][3][4] By measuring the ratio of fluorescence intensities at these two wavelengths, one can calculate the intracellular calcium concentration. This ratiometric analysis provides a more robust and reliable measurement compared to single-wavelength indicators.[3]

Quantitative Data for INDO-1

The following tables summarize key quantitative parameters for the use of INDO-1.

Table 1: Spectral Properties of INDO-1

| State | Excitation Maximum (nm) | Emission Maximum (nm) |

| Ca²⁺ - free | ~346 - 350 | ~475 - 510 |

| Ca²⁺ - bound | ~330 - 350 | ~400 - 420 |

Data sourced from multiple references.[1][2][3][4][5][6][7]

Table 2: Key Reagents and Working Concentrations

| Reagent | Stock Solution | Final Working Concentration | Purpose |

| INDO-1 AM | 1-5 mM in anhydrous DMSO | 1-10 µM | Intracellular Ca²⁺ indicator |

| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02% - 0.04% | Aids in the dispersion of INDO-1 AM in aqueous media |

| Probenecid | 25 mM - 100 mM | 1-4 mM | Anion-transport inhibitor to reduce dye leakage |

Data sourced from multiple references.[1][4][8][9][10]

Experimental Protocols

INDO-1 AM Loading Protocol for Suspension or Adherent Cells

This protocol provides a general guideline for loading cells with INDO-1 AM. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

INDO-1 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Probenecid (optional, but recommended)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or cell culture medium)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of INDO-1 AM in anhydrous DMSO.[1] Store desiccated and protected from light at -20°C.[8] It is recommended to use a fresh vial for each experiment.[8]

-

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[1]

-

Prepare a 100 mM stock solution of Probenecid by dissolving it in 1 M NaOH and then diluting with buffer to the final volume.[10]

-

-

Prepare Loading Buffer:

-

For a final INDO-1 AM concentration of 1-5 µM, dilute the INDO-1 AM stock solution into the physiological buffer of choice.[1]

-

To aid in dispersion, mix the INDO-1 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the loading medium. This will result in a final Pluronic® F-127 concentration of about 0.02%.[1]

-

If using, add Probenecid to the loading buffer to a final concentration of 1-2.5 mM to reduce dye leakage.[1]

-

-

Cell Loading:

-

For suspension cells, pellet the cells and resuspend them in the loading buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

-

For adherent cells, remove the culture medium and replace it with the loading buffer.

-

Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[1] The optimal loading time and temperature should be determined empirically for each cell type.[1] Lowering the incubation temperature can sometimes reduce subcellular compartmentalization of the dye.[1]

-

-

Washing and De-esterification:

-

After incubation, wash the cells twice with indicator-free medium (containing Probenecid if used during loading) to remove extracellular dye.[1]

-

Resuspend the cells in fresh indicator-free medium and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular INDO-1 AM.[1]

-

-

Data Acquisition:

-

Cells are now ready for fluorescence measurements. For flow cytometry, a UV laser (e.g., 355 nm) is required for excitation.[8] Emission is typically collected using filter sets around 400 nm (Ca²⁺-bound) and 500 nm (Ca²⁺-free).[2][8]

-

For fluorescence microscopy, use appropriate filter sets for INDO-1.[9]

-

Establish a baseline fluorescence ratio before adding agonists or stimuli.[11]

-

In Situ Calibration of INDO-1

To convert the fluorescence ratio to an absolute intracellular Ca²⁺ concentration, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is often achieved using a calcium ionophore like ionomycin.

Materials:

-

INDO-1 loaded cells

-

Calcium-free buffer (containing a Ca²⁺ chelator like EGTA)

-

High calcium buffer (containing a saturating concentration of Ca²⁺)

-

Calcium ionophore (e.g., Ionomycin or A23187)

Procedure:

-

Determine Rmin:

-

Resuspend INDO-1 loaded cells in a calcium-free buffer containing EGTA.

-

Add a calcium ionophore (e.g., 1 µM A23187) to deplete intracellular calcium.[8]

-

Record the fluorescence ratio until a stable minimum is reached. This value represents Rmin.

-

-

Determine Rmax:

-

Resuspend INDO-1 loaded cells in a high calcium buffer.

-

Add the same concentration of the calcium ionophore to saturate the intracellular INDO-1 with Ca²⁺.

-

Record the fluorescence ratio until a stable maximum is reached. This value represents Rmax.

-

-

Calculate Intracellular Calcium Concentration:

-

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:[12][13] [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_at_Rmax / F_bound_at_Rmin)

-

Kd: The dissociation constant of INDO-1 for Ca²⁺ (typically around 230-250 nM).

-

R: The measured fluorescence ratio in the experimental cells.

-

Rmin: The minimum fluorescence ratio.

-

Rmax: The maximum fluorescence ratio.

-

(F_free_at_Rmax / F_bound_at_Rmin): The ratio of fluorescence intensities of the Ca²⁺-free form at Rmax and the Ca²⁺-bound form at Rmin.

-

-

Visualizations

Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Pathway

Caption: A typical Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow for INDO-1 Measurement

Caption: A generalized experimental workflow for measuring intracellular calcium using INDO-1.

References

- 1. abpbio.com [abpbio.com]

- 2. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 3. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 4. bu.edu [bu.edu]

- 5. Spectrum [Indo-1] | AAT Bioquest [aatbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 8. Indo-1 AM [bdbiosciences.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. research.pasteur.fr [research.pasteur.fr]

- 11. med.nyu.edu [med.nyu.edu]

- 12. Intracellular calcium signals measured with indo-1 in isolated skeletal muscle fibres from control and mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to INDO 1 AM Ester Hydrolysis in Live Cells

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core processes, experimental considerations, and underlying mechanisms involved in the use of Indo 1-AM for measuring intracellular calcium.

Introduction: The Role of Indo-1 in Intracellular Calcium Measurement

Indo-1 is a highly sensitive, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium ([Ca²⁺]i).[1] Developed by Roger Tsien and colleagues, it has become a vital tool in understanding the role of calcium in cellular regulation.[1] Indo-1 is excited by ultraviolet (UV) light (~350 nm) and exhibits a distinct shift in its fluorescence emission spectrum upon binding to Ca²⁺.[1][2] In its calcium-free state, it emits light maximally at ~475-485 nm, whereas in its calcium-bound state, the emission maximum shifts to ~400-410 nm.[1][2][3][4]

This ratiometric property is a significant advantage, as the ratio of the fluorescence intensities at the two wavelengths (e.g., 405 nm / 485 nm) provides an accurate measure of [Ca²⁺]i that is largely independent of variables such as dye concentration, photobleaching, and cell thickness.[1] This makes Indo-1 particularly well-suited for applications like flow cytometry, where cell-to-cell variability in loading is common.[1][5][6]

To introduce this hydrophilic indicator into live cells, it is used in its acetoxymethyl (AM) ester form, Indo-1 AM. The lipophilic AM groups neutralize the negative charges of the molecule, allowing it to passively diffuse across the cell membrane.[5][7] Once inside the cell, the hydrolysis of these AM esters by intracellular enzymes is a critical step for trapping the active, ion-sensitive form of the dye within the cytosol.

The Hydrolysis Process: From Permeation to Activation

The successful use of Indo-1 AM hinges on a two-step process: passive entry into the cell followed by enzymatic cleavage of the AM esters.

Mechanism of Action

-

Cell Loading : The electrically neutral Indo-1 AM passively diffuses across the plasma membrane into the cell's cytoplasm.

-

Enzymatic Hydrolysis : Within the cytosol, ubiquitous intracellular esterases, such as carboxylesterases, recognize and hydrolyze the four acetoxymethyl ester groups.[8][9][10]

-

Dye Trapping : The hydrolysis releases the polyanionic Indo-1, the active calcium indicator.[9] This charged form is membrane-impermeant and is thus trapped within the cell, allowing for the monitoring of intracellular calcium dynamics.[5][7]

This process is crucial, as incomplete hydrolysis can lead to significant issues. Partially hydrolyzed forms of the dye are insensitive to calcium and can interfere with accurate measurements.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Indo-1 and its application.

Table 1: Spectroscopic and Binding Properties of Indo-1

| Parameter | Value | Reference(s) |

|---|---|---|

| Ca²⁺ Dissociation Constant (Kd) | ~230 - 250 nM | [3][12] |

| Excitation Wavelength (λex) | ~350 nm | [1] |

| Emission Wavelength (λem), Ca²⁺-Free | ~475 - 485 nm | [2][3][4] |

| Emission Wavelength (λem), Ca²⁺-Bound | ~400 - 410 nm |[2][3][4] |

Table 2: Typical Cell Loading and Experimental Parameters

| Parameter | Typical Range/Value | Notes | Reference(s) |

|---|---|---|---|

| Stock Solution Concentration | 1 - 5 mM in anhydrous DMSO | Prepare fresh if possible; store desiccated at -20°C. | [2][13][14] |

| Final Working Concentration | 1 - 10 µM | Must be optimized for cell type. Lower end of range is often better. | [2][5][15][16] |

| Incubation Time | 15 - 60 minutes | Varies by cell type and temperature. | [2][15][17] |

| Incubation Temperature | 20 - 37°C | Lower temperatures may reduce dye compartmentalization. | [2][15][16] |

| Post-Wash De-esterification | 30 - 60 minutes | Allows for complete hydrolysis by intracellular esterases. |[2][15] |

Table 3: Common Reagents Used in Indo-1 AM Protocols

| Reagent | Final Concentration | Purpose | Reference(s) |

|---|---|---|---|

| Pluronic® F-127 | 0.02% - 0.04% (w/v) | A non-ionic detergent that aids in dispersing the nonpolar Indo-1 AM in aqueous media. | [2][13][18] |

| Probenecid | 1 - 2.5 mM | An organic anion-transport inhibitor that reduces leakage of the hydrolyzed dye from the cell. | [2][6][13][16] |

| Ionomycin | 1 µg/mL or 1-5 µM | A calcium ionophore used as a positive control to elicit maximal Ca²⁺ flux. | [5][19] |

| EGTA | ~8 mM | A calcium chelator used as a negative control to establish minimal Ca²⁺ levels. |[5] |

Experimental Protocols

While exact conditions must be empirically determined for each cell type, the following section outlines a generalized, comprehensive protocol for loading cells and measuring intracellular calcium with Indo-1 AM.[2]

Reagent Preparation

-

Indo-1 AM Stock Solution : Prepare a 1 to 5 mM stock solution of Indo-1 AM in high-quality, anhydrous DMSO.[2][13] Aliquot and store at -20°C, protected from light and moisture.[14]

-

Pluronic F-127 Solution : If used, a 10% or 20% (w/v) stock solution in DMSO can be prepared.[2][13]

-

Probenecid Stock Solution : Prepare a stock solution (e.g., 25 mM or 100 mM) in a suitable buffer, potentially using NaOH to aid dissolution.[13][20]

-

Cell Loading Medium : Use a buffered physiological medium of choice (e.g., RPMI, HHBS) without serum, or with heat-inactivated serum to prevent cleavage by serum esterases.[14][15]

Cell Loading Procedure

-

Cell Preparation : Prepare a single-cell suspension at a concentration of approximately 1-10 x 10⁶ cells/mL in the chosen loading medium.[5][15][21]

-

Prepare Dye Working Solution : Dilute the Indo-1 AM stock solution into the loading medium to achieve the desired final concentration (typically 1-5 µM).[2][13] For improved dispersion, the Indo-1 AM stock can be mixed with an equal volume of 20% Pluronic F-127 before dilution into the medium.[2] If used, add Probenecid to the medium at this stage.[13]

-

Incubation : Add the dye working solution to the cell suspension and incubate for 15-60 minutes at 20-37°C, protected from light.[2][15] Gentle agitation every 10-15 minutes can ensure uniform loading.[4]

-

Washing : After incubation, wash the cells at least twice with indicator-free medium (containing Probenecid, if applicable) to remove extracellular dye.[2][5]

-

De-esterification : Resuspend the cells in fresh medium and incubate for an additional 30-60 minutes.[2][15] This critical step allows intracellular esterases to fully cleave the AM groups, ensuring the dye is calcium-sensitive and well-retained.

Data Acquisition (Flow Cytometry Example)

-

Equilibration : Equilibrate cells at 37°C for 5-30 minutes prior to analysis.[5][21]

-

Baseline Measurement : Run the sample on a flow cytometer equipped with a UV laser for 30-60 seconds to establish a stable baseline fluorescence ratio.[4][17]

-

Stimulation : Pause acquisition, add the agonist or stimulus of interest, and immediately resume sample collection to record the calcium flux.

-

Controls : Run parallel samples with a positive control (e.g., Ionomycin) to determine the maximum ratio and a negative control (e.g., EGTA) for the minimum ratio.[5]

Critical Factors and Potential Pitfalls

Accurate measurement of [Ca²⁺]i with Indo-1 AM requires careful attention to several factors that can influence the hydrolysis process and data quality.

-

Incomplete Hydrolysis : Insufficient incubation time or low intracellular esterase activity can result in the presence of partially hydrolyzed, Ca²⁺-insensitive dye forms, leading to an underestimation of the true calcium concentration.[9][11] A post-loading incubation period is essential to ensure complete de-esterification.[2][15]

-

Dye Leakage : The active, anionic form of Indo-1 can be actively extruded from the cell by organic anion transporters.[6][9] This leakage can be mitigated by performing experiments at lower temperatures or by using transport inhibitors like Probenecid.[9][16]

-

Subcellular Compartmentalization : Indo-1 AM can accumulate in organelles like mitochondria or the endoplasmic reticulum, reporting on compartmentalized rather than cytosolic Ca²⁺ levels.[2][15][22] This issue is often more pronounced at higher loading temperatures (37°C); loading at room temperature may reduce sequestration.[15][16]

-

Extracellular Hydrolysis : For in vivo studies, high levels of extracellular esterase activity, particularly in plasma, can rapidly cleave the AM groups before the dye can enter the cells, severely limiting its effectiveness.[23]

-

Cytotoxicity and Buffering : High intracellular concentrations of the dye can be toxic to cells and may also buffer intracellular calcium, damping the physiological response.[15] It is therefore crucial to use the minimum dye concentration that provides an adequate signal-to-noise ratio.[2][15]

References

- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. abpbio.com [abpbio.com]

- 3. Indo-1 AM | AAT Bioquest [aatbio.com]

- 4. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu [bu.edu]

- 6. Indo-1, AM, cell permeant - FAQs [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Indo-1, AM, cell permeant - FAQs [thermofisher.com]

- 9. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring cytosolic free calcium concentration in endothelial cells with indo-1: the pitfall of using the ratio of two fluorescence intensities recorded at different wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indo-1 AM |Indo-1/AM; Indo-1 acetoxymethylester | Hello Bio [hellobio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Indo-1 AM [bdbiosciences.com]

- 15. Indo-1 AM [bdbiosciences.com]

- 16. benchchem.com [benchchem.com]

- 17. med.nyu.edu [med.nyu.edu]

- 18. biotium.com [biotium.com]

- 19. benchchem.com [benchchem.com]

- 20. research.pasteur.fr [research.pasteur.fr]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

INDO 1: A Comprehensive Technical Guide to its Core Advantages in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key advantages of utilizing the fluorescent calcium indicator, INDO 1, in a variety of research applications. We will delve into its fundamental properties, provide detailed experimental protocols, and illustrate its application in studying critical signaling pathways and its role in drug development.

Core Advantages of this compound

This compound stands out as a powerful tool for quantifying intracellular calcium concentration ([Ca²⁺]i) due to several key characteristics. Its most significant advantage lies in its ratiometric nature . Unlike single-wavelength indicators, this compound exhibits a spectral shift upon binding to Ca²⁺.[1][2] When excited by a single wavelength light source (typically around 350 nm), its emission maximum shifts from approximately 475 nm in the absence of Ca²⁺ to about 400 nm when saturated with Ca²⁺.[1][3] This ratiometric measurement, calculated from the intensity at these two wavelengths, provides a robust and reliable quantification of [Ca²⁺]i that is largely independent of variables that can affect single-wavelength dyes, such as:

-

Uneven dye loading: Variations in dye concentration between cells have a minimal effect on the ratio.[2][4]

-

Photobleaching and dye leakage: Changes in the overall fluorescence intensity over time are normalized by the ratiometric calculation.[2][4]

-

Cell thickness and path length: The ratio is less susceptible to artifacts arising from differences in cell morphology.[2][4]

This inherent self-calibration makes this compound particularly well-suited for applications demanding high accuracy and reproducibility, such as flow cytometry and quantitative fluorescence microscopy.[4][5] Furthermore, its single excitation wavelength simplifies the optical setup required for experiments, especially in flow cytometry where it allows other laser lines to be reserved for immunophenotyping.[5]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | [6] |

| Excitation Wavelength (λex) | ~350 nm | [1] |

| Emission Wavelength (λem), Ca²⁺-free | ~475 nm | [3] |

| Emission Wavelength (λem), Ca²⁺-bound | ~400-410 nm | [3][7] |

| Quantum Yield | ~0.5 |

Experimental Protocols

Protocol 1: Loading this compound-AM into Suspension Cells for Flow Cytometry

This protocol provides a general guideline for loading the acetoxymethyl (AM) ester form of this compound into suspension cells for subsequent analysis of calcium flux by flow cytometry.

Materials:

-

This compound-AM (e.g., from Thermo Fisher Scientific, Tocris Bioscience)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid in dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (with Ca²⁺ and Mg²⁺)

-

Cell suspension of interest

-

Ionomycin (positive control)

-

EGTA (negative control)

Methodology:

-

Prepare this compound-AM Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1 mM. For easier solubilization, a 20% (w/v) solution of Pluronic F-127 in DMSO can be used.

-

Cell Preparation: Resuspend cells in pre-warmed (37°C) physiological buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

Dye Loading: Add the this compound-AM stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. Gentle mixing during incubation can improve loading efficiency.

-

Washing: After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular dye. Centrifuge at a gentle speed (e.g., 300 x g) for 5 minutes between washes.

-

De-esterification: Resuspend the washed cells in fresh buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

-

Analysis: The cells are now ready for analysis on a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm) and detectors for the two emission wavelengths (e.g., ~405 nm and ~485 nm).

Protocol 2: In Situ Calibration of Intracellular this compound

To convert the fluorescence ratio to an absolute intracellular calcium concentration, an in situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Methodology:

-

Determine Rmin: After loading cells with this compound as described above, treat the cells with a calcium ionophore (e.g., 5-10 µM ionomycin) in a calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA). The resulting fluorescence ratio represents Rmin, the ratio in the absence of intracellular calcium.

-

Determine Rmax: Following the Rmin measurement, perfuse the cells with a high calcium buffer (e.g., 1-10 mM CaCl₂) in the continued presence of the ionophore. The stable, maximal fluorescence ratio achieved represents Rmax, the ratio at saturating intracellular calcium levels.

-

Calculate [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of this compound for Ca²⁺.

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the minimum fluorescence ratio.

-

Rmax is the maximum fluorescence ratio.

-

Sf2/Sb2 is the ratio of the fluorescence intensity of the Ca²⁺-free form to the Ca²⁺-bound form at the denominator wavelength.

-

Visualization of Signaling Pathways and Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

This compound is extensively used to monitor the activation of Gq-coupled GPCRs, which signal through the release of intracellular calcium.[8][9] The diagram below illustrates this signaling cascade.

Caption: GPCR signaling cascade leading to intracellular calcium release measured by this compound.

Store-Operated Calcium Entry (SOCE) Pathway

This compound is also a valuable tool for studying store-operated calcium entry (SOCE), a critical mechanism for replenishing intracellular calcium stores and sustaining calcium signaling.[10][11]

Caption: Store-Operated Calcium Entry (SOCE) pathway monitored using this compound.

Experimental Workflow for Drug Screening

The ratiometric properties and suitability for high-throughput screening make this compound a valuable tool in drug discovery for identifying compounds that modulate calcium signaling.

Caption: High-throughput drug screening workflow using this compound to measure calcium flux.

Application in Drug Development

Beyond its use in basic research, this compound plays a significant role in various stages of drug development.

-

Target Validation: By elucidating the role of calcium signaling in disease-relevant pathways, this compound helps validate novel drug targets. For instance, characterizing the effect of genetic mutations on the calcium-sensing receptor (CaSR) using this compound can confirm its role in calcium homeostasis disorders.[12]

-

High-Throughput Screening (HTS): As depicted in the workflow above, this compound is employed in HTS campaigns to identify small molecules that modulate the activity of GPCRs and ion channels that signal through calcium. This is crucial for identifying lead compounds for further development.

-

Lead Optimization: During lead optimization, this compound can be used to characterize the potency and efficacy of drug candidates in a cellular context, providing valuable data for structure-activity relationship (SAR) studies.

-

Safety Pharmacology and Toxicology: this compound is utilized in safety pharmacology studies to assess the potential for drug candidates to cause adverse effects, such as cardiotoxicity, by monitoring their impact on calcium handling in cardiomyocytes.[13]

References

- 1. bu.edu [bu.edu]

- 2. Indo-1 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SE [thermofisher.com]

- 5. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 6. Evidence that binding of Indo-1 to cardiac myocyte protein does not markedly change Kd for Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Navigating the Challenges: A Technical Guide to the Limitations of INDO-1 for Confocal Microscopy

For researchers, scientists, and drug development professionals embarking on intracellular calcium imaging, the fluorescent indicator INDO-1 has long been a consideration. However, its application in modern confocal microscopy is fraught with limitations that can significantly impact data quality and experimental outcomes. This in-depth technical guide provides a comprehensive overview of these challenges, offering quantitative data, detailed experimental protocols, and a clear rationale for considering alternative methodologies.

INDO-1 is a ratiometric calcium indicator that exhibits a spectral shift upon binding to Ca²⁺. While its ratiometric nature offers a theoretical advantage in correcting for variations in dye loading and cell thickness, its practical application in confocal microscopy is hampered by several key factors.

Core Limitations of INDO-1 in Confocal Microscopy

The primary drawbacks of using INDO-1 for confocal microscopy are its requirement for ultraviolet (UV) excitation, its susceptibility to photobleaching and phototoxicity, and the complexities associated with its dual-emission ratiometric imaging.

-

UV Excitation and Phototoxicity: INDO-1 requires excitation in the UV range (around 350 nm), which can be detrimental to living cells.[1] UV light is known to induce cellular damage, including DNA damage and the generation of reactive oxygen species, leading to altered cellular physiology and even cell death.[2] This phototoxicity can compromise the biological relevance of the experimental findings.

-

Photobleaching: INDO-1 is notoriously prone to photobleaching, especially under the high-intensity illumination required for confocal imaging.[3][4] This irreversible loss of fluorescence can lead to a diminishing signal-to-noise ratio over time, making it challenging to perform long-term imaging experiments. While ratiometric measurements can partially compensate for photobleaching, severe bleaching can still introduce artifacts and reduce data accuracy.[5]

-

Dual-Emission Ratiometry Challenges: As a dual-emission dye, INDO-1 requires the simultaneous or rapid sequential acquisition of two emission wavelengths (typically around 405 nm for Ca²⁺-bound and 485 nm for Ca²⁺-free).[4] This necessitates specialized and well-aligned detection systems. Furthermore, the need to split the emitted light or alternate between detectors can reduce the overall signal intensity at each wavelength, thereby lowering the signal-to-noise ratio of the ratiometric measurement.[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of INDO-1, providing a basis for comparison with alternative calcium indicators.

| Property | Value | References |

| Excitation Maximum (Ca²⁺-free) | ~349 nm | [7] |

| Excitation Maximum (Ca²⁺-bound) | ~330-340 nm | [7][8][9] |

| Emission Maximum (Ca²⁺-free) | ~475-485 nm | [3][4][10] |

| Emission Maximum (Ca²⁺-bound) | ~400-410 nm | [3][4][10] |

| Dissociation Constant (Kd) for Ca²⁺ (in vitro) | ~230-250 nM | [11] |

| Dissociation Constant (Kd) for Ca²⁺ (in situ) | ~311-844 nM | [11][12] |

| Two-Photon Excitation Wavelength | ~700-710 nm | [13][14] |

| Three-Photon Excitation Wavelength | ~885 nm | [15] |

Table 1: Spectral and Chemical Properties of INDO-1. The dissociation constant (Kd) can vary significantly depending on the intracellular environment.

| Limitation | Impact on Confocal Microscopy | Mitigation Strategies / Alternatives |

| UV Excitation | Phototoxicity, cell damage, requires specialized optics. | Two-photon excitation, visible light-excitable dyes (e.g., Fluo-4, Cal-520). |

| Photobleaching | Signal loss over time, reduced signal-to-noise ratio, artifacts in long-term imaging. | Minimize laser power and exposure time, use of antioxidants (e.g., Trolox), consider more photostable dyes.[16] |

| Low Signal-to-Noise Ratio | Poor image quality, difficulty in detecting small or rapid Ca²⁺ changes. | Use of sensitive detectors, frame averaging, consider brighter, single-wavelength indicators. |

| Complex Ratiometry | Requires well-aligned dual-emission detection, potential for signal bleed-through. | Single-wavelength indicators with pseudo-ratiometric analysis, genetically encoded calcium indicators (GECIs). |

| Slower Temporal Resolution | The need to acquire two channels can limit the speed of image acquisition.[1] | Single-wavelength indicators allow for faster frame rates. |

Table 2: Summary of INDO-1 Limitations and Potential Solutions.

Experimental Protocols

While the use of INDO-1 in confocal microscopy is discouraged for many applications, a generalized protocol is provided below for instances where its use is unavoidable.

INDO-1 AM Loading Protocol for Adherent Cells

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of Indo-1 AM (acetoxymethyl ester) in high-quality, anhydrous DMSO.

-

Prepare a loading buffer containing a balanced salt solution (e.g., HBSS) with calcium and magnesium. A final concentration of 1-10 µM INDO-1 AM is typically used. The optimal concentration should be determined empirically for each cell type.[17]

-

To aid in dye solubilization, Pluronic F-127 (0.02-0.04%) can be added to the loading buffer.

-

-

Cell Preparation:

-

Culture cells on coverslips or in imaging dishes suitable for confocal microscopy.

-

Ensure cells are healthy and at an appropriate confluency.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells once with the loading buffer.

-

Add the INDO-1 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[17]

-

-

De-esterification:

-

After loading, wash the cells twice with fresh, warm loading buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip or dish onto the confocal microscope stage.

-

Use a UV laser line (e.g., 351 nm or 364 nm) for excitation.

-

Set up two emission channels to collect fluorescence at approximately 405 nm (Ca²⁺-bound) and 485 nm (Ca²⁺-free).

-

Minimize laser power and exposure time to reduce phototoxicity and photobleaching.

-

In Situ Calibration of INDO-1

Accurate determination of intracellular Ca²⁺ concentrations requires in situ calibration. A common method involves using ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.

-

Determine R_min and R_max:

-

R_min (minimum ratio): After recording the baseline fluorescence ratio, perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin). The resulting fluorescence ratio represents R_min.

-

R_max (maximum ratio): Following the R_min measurement, perfuse the cells with a high Ca²⁺ buffer (e.g., 10 mM CaCl₂) containing the same ionophore. The resulting fluorescence ratio represents R_max.

-

-

Calculate Intracellular [Ca²⁺]:

-

The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * β * [(R - R_min) / (R_max - R)]

-

Where:

-

Kd is the dissociation constant of INDO-1 for Ca²⁺.

-

β is the ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at the denominator wavelength (485 nm).

-

R is the experimentally measured fluorescence ratio (F_405 / F_485).

-

-

Visualizing the Challenges and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway where INDO-1 is often employed and the experimental workflow for its use.

Caption: A simplified diagram of a common calcium signaling pathway.

Caption: A generalized workflow for using INDO-1 in confocal microscopy.

The Case for Alternatives

Given the significant limitations of INDO-1, researchers are strongly encouraged to consider modern alternatives for confocal microscopy.

-

Visible Light-Excitable Dyes: Indicators such as Fluo-4, Fluo-8, and Cal-520 are excited by visible light (e.g., 488 nm), which is significantly less phototoxic than UV light.[18] While these are single-wavelength indicators, a "pseudo-ratio" can be calculated by normalizing the fluorescence signal to a baseline value.[1] They offer a much higher signal-to-noise ratio and are more photostable than INDO-1.

-

Genetically Encoded Calcium Indicators (GECIs): GECIs, such as the GCaMP series, are proteins that can be genetically targeted to specific cells or subcellular compartments.[9] This provides a high degree of spatial specificity that is not possible with chemical dyes. While they generally have a lower dynamic range and slower kinetics than synthetic indicators, they are excellent for long-term imaging and for studying calcium dynamics in specific cellular populations in vivo.

Conclusion

While INDO-1 played a historical role in advancing our understanding of calcium signaling, its limitations, particularly in the context of confocal microscopy, are substantial. The requirement for UV excitation, coupled with its propensity for photobleaching and the complexities of dual-emission imaging, makes it a suboptimal choice for most modern live-cell imaging applications. Researchers are advised to carefully consider these drawbacks and explore the wide array of superior, visible light-excitable synthetic indicators and genetically encoded sensors that are now available. By selecting the appropriate tool, scientists can ensure the acquisition of high-quality, biologically relevant data, free from the artifacts and cellular stress associated with INDO-1.

References

- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 3. Indo-1 - Wikipedia [en.wikipedia.org]

- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Spectrum [Indo-1] | AAT Bioquest [aatbio.com]

- 9. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular calibration of the calcium indicator indo-1 in isolated fibers of Xenopus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium-dependent fluorescence lifetimes of Indo-1 for one- and two-photon excitation of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-photon-excitation fluorescence imaging of three-dimensional calcium-ion activity [opg.optica.org]

- 15. On the possibility of calcium imaging using Indo-1 with three-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bu.edu [bu.edu]

- 18. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

The Genesis of a Cellular Beacon: A Technical Guide to the Historical Development of INDO-1

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical development and technical underpinnings of Indo-1, a pivotal fluorescent indicator for calcium ions (Ca²⁺). Developed in 1985 by the group of Nobel laureate Roger Y. Tsien, Indo-1 emerged as part of a new generation of Ca²⁺ indicators that offered significant advantages over its predecessor, Quin-2.[1][2][3][4] Its unique spectral properties, particularly its dual emission profile from a single excitation wavelength, established it as a powerful tool for quantifying intracellular calcium dynamics, especially in the field of flow cytometry.[1][5] This document details the quantitative characteristics, foundational experimental protocols, and the logical design principles that led to the creation and widespread adoption of Indo-1.

Core Design and Quantitative Properties of INDO-1

Indo-1 was engineered to overcome the limitations of earlier calcium dyes. The design incorporated an 8-coordinate tetracarboxylate chelating site, similar to BAPTA, which provides high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).[3][6] This chelator was coupled to a fluorescent indole moiety, which enhanced quantum efficiency and photochemical stability.[3][7]

The key innovation of Indo-1 is its ratiometric nature. Upon excitation with a single UV light source, its fluorescence emission spectrum shifts depending on whether it is bound to calcium.[1] This allows for the determination of ion concentrations by calculating the ratio of fluorescence intensities at two different emission wavelengths, a method that minimizes variability from factors like uneven dye loading, cell thickness, or photobleaching.[8][9]

The quantitative spectral and binding properties of Indo-1 are summarized below.

| Property | Value (Ca²⁺-free) | Value (Ca²⁺-bound) | Notes |

| Excitation Maximum | ~349 nm | ~330-346 nm | Typically excited using the 351-364 nm lines of an Argon-ion laser.[10] |

| Emission Maximum | ~475-485 nm | ~400-410 nm | The significant spectral shift is the basis for ratiometric measurement.[1][11] |

| Dissociation Constant (Kd) | - | ~230 nM | Reflects a high affinity for Ca²⁺, making it sensitive to typical intracellular changes.[10] |

| Selectivity | - | - | Exhibits high selectivity for Ca²⁺ over Mg²⁺, a crucial feature for intracellular use.[3] |

Foundational Experimental Protocols

The practical application of Indo-1 relies on its cell-permeant acetoxymethyl (AM) ester form, Indo-1 AM. This uncharged molecule can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, active form of Indo-1 within the cytosol.[1][8][12]

In Vitro Spectroscopic Characterization

The fundamental properties of Indo-1 were determined using spectrofluorometry. A typical protocol involves:

-

Preparation of Calibration Buffers: A series of buffers containing known concentrations of free Ca²⁺ are prepared, typically using a stable Ca²⁺ chelator like EGTA. The pH and ionic strength of the buffers are controlled to mimic physiological conditions.

-

Spectra Acquisition: A stock solution of the active (non-AM ester) form of Indo-1 is diluted into each calibration buffer.

-

Excitation and Emission Scans: For each sample, an excitation spectrum is recorded by scanning excitation wavelengths while monitoring emission at the peak of the Ca²⁺-bound form (~405 nm). Subsequently, an emission spectrum is recorded by exciting at a fixed wavelength (e.g., 350 nm) and scanning the emission wavelengths.

-

Determination of Kd: The fluorescence intensity ratio (e.g., 405 nm / 485 nm) is plotted against the known free Ca²⁺ concentration. The data is then fit to a binding curve to calculate the dissociation constant (Kd).

Intracellular Calcium Measurement using Flow Cytometry

Indo-1 is particularly well-suited for flow cytometry due to its single UV excitation source.[10] The following is a generalized protocol for loading cells and measuring Ca²⁺ flux.

Reagents:

-

Indo-1 AM (e.g., 1 mM stock in anhydrous DMSO)

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Cell culture medium (must contain calcium)[13]

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Agonist/stimulant of interest

-

Positive Control: Calcium ionophore (e.g., Ionomycin)[12]

-

Negative Control: Calcium chelator (e.g., EGTA)[12]

Procedure:

-

Cell Preparation: Harvest cells and adjust the concentration to approximately 1-10 x 10⁶ cells/mL in pre-warmed culture medium.[12][14]

-

Dye Loading: Add Indo-1 AM to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[12][13] Incubate the cells for 30-45 minutes at 37°C in the dark.[12]

-

Washing: After incubation, wash the cells twice with fresh, pre-warmed medium to remove extracellular dye.[12]

-

Resting: Resuspend the loaded cells at a suitable concentration (e.g., 1 x 10⁶ cells/mL) and allow them to rest for at least 15-30 minutes at 37°C to ensure complete de-esterification of the dye.

-

Data Acquisition:

-

Equilibrate the cell sample at 37°C.[13]

-

On a UV-capable flow cytometer, establish a baseline fluorescence ratio for 30-60 seconds.[14]

-

Briefly remove the sample, add the agonist to induce a calcium flux, and immediately return the sample to the cytometer to record the response over time.

-

Fluorescence is collected using two bandpass filters, typically centered around 405 nm (Ca²⁺-bound) and 485 nm (Ca²⁺-free).[14]

-

-

Analysis: The data is analyzed by plotting the ratio of the two emission intensities (e.g., 405 nm / 485 nm) versus time. This ratiometric analysis provides a quantitative measure of the change in intracellular Ca²⁺ concentration.

Visualizing the Principles and Application of INDO-1

The following diagrams illustrate the core concepts behind Indo-1's function and its application in a biological context.

Caption: Ratiometric measurement principle of INDO-1.

Caption: A typical workflow for measuring intracellular Ca²⁺ with INDO-1.

Caption: Application of INDO-1 to detect GPCR-mediated Ca²⁺ release.

References

- 1. Indo-1 - Wikipedia [en.wikipedia.org]

- 2. Roger Yonchien Tsien | Department of Biochemistry [bioc.cam.ac.uk]

- 3. A new generation of Ca2+ indicators with greatly improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A new generation of Ca2+ indicators with greatly improved fluorescence properties. | Semantic Scholar [semanticscholar.org]

- 5. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origins of Ca2+ Imaging with Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Indo-1 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Indo-1 AM | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bu.edu [bu.edu]

- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 14. med.nyu.edu [med.nyu.edu]

INDO-1 Dissociation Constant (Kd) for Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (Kd) of the ratiometric calcium indicator INDO-1. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to accurately measure and interpret intracellular calcium concentrations using INDO-1. This guide details the methodologies for determining INDO-1's Kd for calcium, presents quantitative data in a structured format, and illustrates key experimental and signaling pathways.

Introduction to INDO-1